molecular formula C15H11Cl2N3S B12911937 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole CAS No. 99793-38-1

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole

Katalognummer: B12911937
CAS-Nummer: 99793-38-1
Molekulargewicht: 336.2 g/mol
InChI-Schlüssel: MSDUUOVVVOVKAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

The synthesis of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Analyse Chemischer Reaktionen

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The chlorophenyl groups and the methylthio group can enhance the compound’s binding affinity and selectivity towards its targets.

Vergleich Mit ähnlichen Verbindungen

1,5-Bis(4-chlorophenyl)-3-(methylthio)-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    1,5-Bis(4-chlorophenyl)-1H-1,2,4-triazole: Lacks the methylthio group, which may affect its biological activity.

    1,5-Bis(4-methylphenyl)-3-(methylthio)-1H-1,2,4-triazole: Contains methyl groups instead of chlorophenyl groups, which can influence its chemical reactivity and biological properties.

The presence of the chlorophenyl and methylthio groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Eigenschaften

CAS-Nummer

99793-38-1

Molekularformel

C15H11Cl2N3S

Molekulargewicht

336.2 g/mol

IUPAC-Name

1,5-bis(4-chlorophenyl)-3-methylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C15H11Cl2N3S/c1-21-15-18-14(10-2-4-11(16)5-3-10)20(19-15)13-8-6-12(17)7-9-13/h2-9H,1H3

InChI-Schlüssel

MSDUUOVVVOVKAY-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.